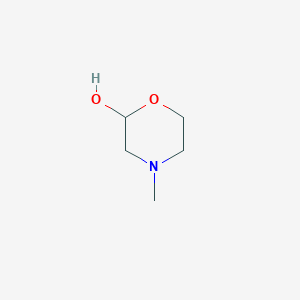![molecular formula C7H2ClF3N2S B12969908 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine CAS No. 99520-99-7](/img/structure/B12969908.png)
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine is a heterocyclic compound with the molecular formula C7H2ClF3N2S. It is a member of the thiazolo[5,4-B]pyridine family, which is known for its diverse biological activities and applications in various fields of research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine typically involves the annulation of a thiazole ring to a pyridine derivativeThe reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation, while reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
Substitution Reactions: Products include various substituted thiazolo[5,4-B]pyridines, depending on the nucleophile used.
Oxidation and Reduction: Products include sulfoxides, sulfones, and thiazolidines.
Aplicaciones Científicas De Investigación
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has shown that derivatives of this compound exhibit significant anticancer activity, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial applications
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. The compound’s ability to interact with these targets makes it a valuable tool in the study of cellular processes and the development of therapeutic agents .
Comparación Con Compuestos Similares
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the thiazole ring, which may result in different biological activities.
4-(Trifluoromethyl)pyridine: Another related compound that lacks both the chlorine atom and the thiazole ring, leading to distinct chemical properties and applications.
The unique combination of the thiazole and pyridine rings, along with the presence of the chlorine and trifluoromethyl groups, gives this compound its distinctive properties and makes it a valuable compound in various fields of research .
Propiedades
Número CAS |
99520-99-7 |
|---|---|
Fórmula molecular |
C7H2ClF3N2S |
Peso molecular |
238.62 g/mol |
Nombre IUPAC |
2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H2ClF3N2S/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H |
Clave InChI |
DPKUZYAKAXXUFN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


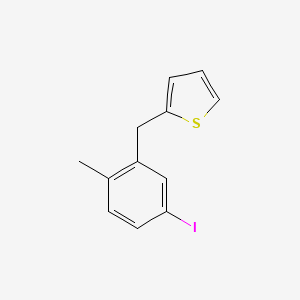
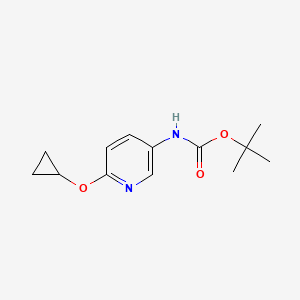
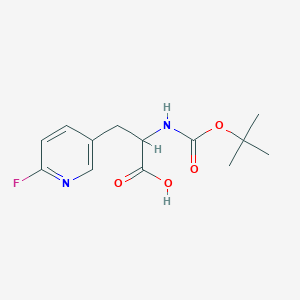
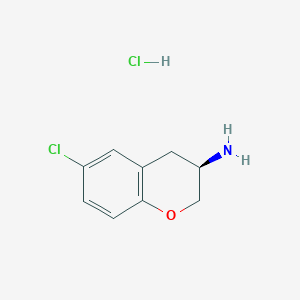
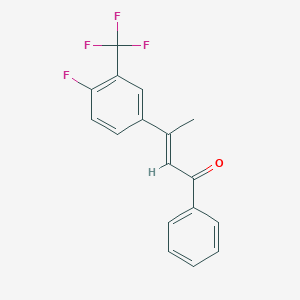

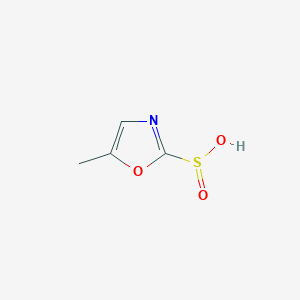
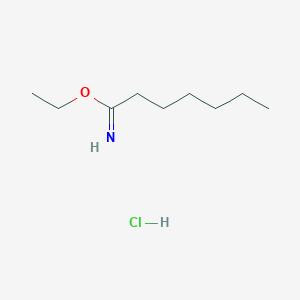

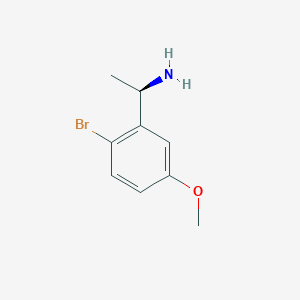
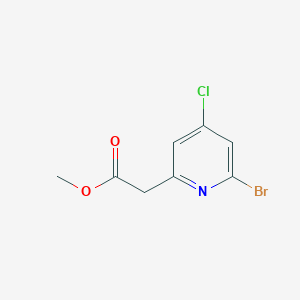
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
